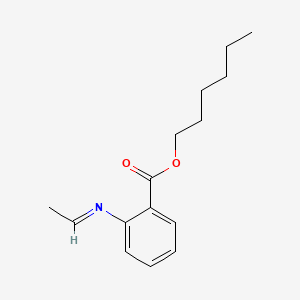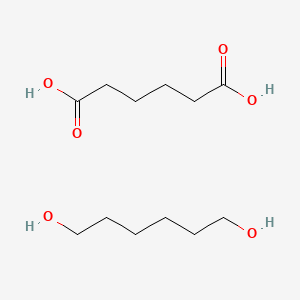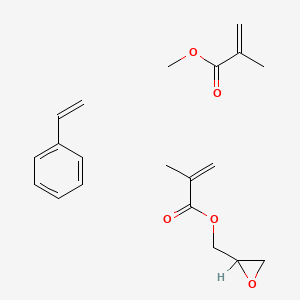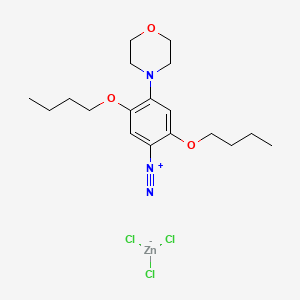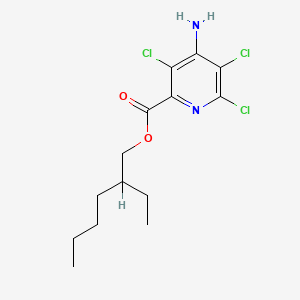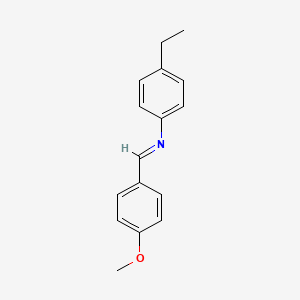
p-Methoxybenzylidene p-ethylaniline
Overview
Description
P-Methoxybenzylidene p-ethylaniline (MBE) is an aromatic amine compound with a wide range of applications in the scientific and industrial fields. It is a derivative of aniline, which is a simple aromatic amine. MBE has a unique combination of properties that make it an ideal candidate for use in a variety of scientific and industrial applications. MBE is a valuable compound due to its ability to form stable complexes with other molecules, its ability to form powerful complexes with a variety of metals, and its ability to form a variety of derivatives.
Scientific Research Applications
Nonribosomal Peptide Synthesis
Adenylation domains (A-domains) are responsible for the selective incorporation of carboxylic acid substrates in the biosynthesis of nonribosomal peptides and related natural products . The A-domain transfers an acyl substrate onto its cognate carrier protein (CP). The proper interactions between an A-domain and the cognate CP are important for functional substrate transfer .
Liquid Crystal Research
Two decoration techniques, solidification-induced band texture decoration and focal-conic texture decoration, have been established to exhibit the director field of disclinations in a low-molar-mass methacrylate liquid crystal . The disclinations with strength s = 1÷2 and s = ± 1 are observed by the two decoration methods .
Electrohydrodynamic Convection Studies
The apparent shear viscosity of p-methoxybenzylidene-p ′-n-butylaniline in the presence of electrohydrodynamic convection (EHC) is investigated experimentally . In the absence of an electric field, directors are almost aligned along the flow
Mechanism of Action
Target of Action
p-Methoxybenzylidene p-ethylaniline (MBEA) is a low-molar-mass liquid crystal . It primarily targets the Adenylation domains (A-domains) , which are responsible for the selective incorporation of carboxylic acid substrates in the biosynthesis of nonribosomal peptides and related natural products .
Mode of Action
The A-domain transfers an acyl substrate onto its cognate carrier protein (CP). The proper interactions between an A-domain and the cognate CP are important for functional substrate transfer . MBEA, being a liquid crystal, has a well-defined degree of order . This order parameter describes the fluctuation of the molecular axis from the direction of preferential orientation of the molecule .
Biochemical Pathways
It is known that the a-domains, which mbea targets, play a crucial role in the biosynthesis of nonribosomal peptides . These peptides are a major family of natural products, which have a broad range of biological activities .
Pharmacokinetics
It is known that the compound has a molecular weight of 2393123 , which could influence its absorption and distribution in the body.
Result of Action
The primary result of MBEA’s action is the stabilization of the transient interactions between an A-domain and a CP, which is crucial for the functional substrate transfer . This can potentially influence the biosynthesis of nonribosomal peptides and related natural products .
Action Environment
The action of MBEA can be influenced by environmental factors such as temperature and electric field. For instance, it has been observed that the viscosity of MBEA increases as the applied voltage is increased in the low-voltage regime . In the high-voltage regime, however, further increasing the voltage leads to a decrease in viscosity .
properties
IUPAC Name |
N-(4-ethylphenyl)-1-(4-methoxyphenyl)methanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO/c1-3-13-4-8-15(9-5-13)17-12-14-6-10-16(18-2)11-7-14/h4-12H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXRHVFQIDOTKKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N=CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
29743-18-8 | |
| Record name | p-Methoxybenzylidene p-ethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029743188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



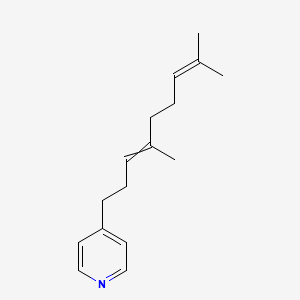

![Ethanaminium, 2-[[2-cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-1-oxo-2-propen-1-yl]oxy]-N,N,N-trimethyl-, chloride (1:1)](/img/structure/B1620131.png)
